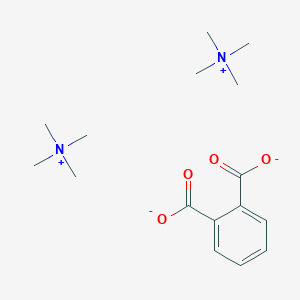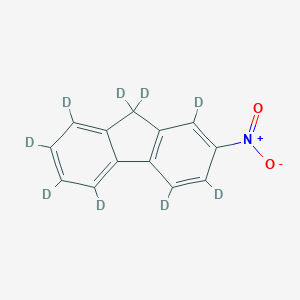
2-氯-4-甲基-3-硝基吡啶
描述
2-Chloro-4-methyl-3-nitropyridine is a compound that has been the subject of various studies due to its interesting chemical and physical properties. It is a derivative of pyridine, a basic heterocyclic organic compound with a molecular structure that includes chlorine, methyl, and nitro substituents on the pyridine ring. This compound is relevant in the field of organic chemistry and materials science for its potential applications in synthesis and its unique characteristics .
Synthesis Analysis
The synthesis of related nitropyridine compounds often involves substitution reactions starting from chloropyridines, followed by nitration, and further functional group modifications. For instance, 2-amino-3-nitropyridine-6-methoxy was synthesized from 2,6-Dichloropyridine through a series of reactions including substitution, nitration, ammoniation, and oxidation, achieving an overall yield of 60.6% . Another example is the synthesis of 1-(4-Chloro-3-methylpyridine)-N-nitroimidazolealkanes-2-amine, which was obtained through a condensation reaction of 4-chloro-3-methyl-2-chloromethylpyridine with 2-nitroiminoimidazolidine, yielding a high total yield of 92.3% .
Molecular Structure Analysis
The molecular structure of nitropyridine derivatives has been extensively studied using various spectroscopic and computational methods. For example, the molecular and crystal structures of 2-amino-4-methyl-3-nitropyridine were determined using X-ray diffraction and compared with structures obtained from density functional theory (DFT) calculations . Similarly, the structure of an adduct of 3-methylpyridine with 2,6-dichloro-4-nitrophenol was determined by X-ray diffraction, revealing a short N···H···O hydrogen bridge .
Chemical Reactions Analysis
Nitropyridine compounds can undergo various chemical reactions, including autohetarylation, as observed in the case of 4-6-dimethyl-5-nitro-2-chloro-3-cyanopyridine, which forms a doubled molecule under the influence of bases . The reactivity of these compounds can be predicted by analyzing molecular electrostatic potential maps and HOMO-LUMO energies, which provide insights into the sites of chemical reactivity and charge transfer processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-chloro-4-methyl-3-nitropyridine and its derivatives have been characterized through various spectroscopic techniques, including infrared (IR), Raman, nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-vis) spectroscopy. These studies provide information on vibrational wavenumbers, atomic charges, molecular electrostatic potentials, and electronic properties . Additionally, the thermodynamic properties and the effects of solvents on the emission spectra have been investigated, contributing to a better understanding of the compound's behavior in different environments .
科学研究应用
1. General Information “2-Chloro-4-methyl-3-nitropyridine” is a biochemical reagent . It has an empirical formula of C6H5ClN2O2, a CAS Number of 23056-39-5, and a molecular weight of 172.57 .
3. Reaction with N2O5 One of the known reactions of pyridine and substituted pyridines, including “2-Chloro-4-methyl-3-nitropyridine”, is with N2O5 in an organic solvent. This reaction produces the N-nitropyridinium ion. When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained with a yield of 77%. The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
4. Use as Non-Nucleoside Reverse Transcriptase Inhibitors “2-Chloro-4-methyl-3-nitropyridine” is a cyclopropyldipyridodiazepinone derivative used as non-nucleoside reverse transcriptase inhibitors . Reverse transcriptase inhibitors are antiviral drugs commonly used to treat HIV. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to and alter the shape of the reverse transcriptase enzyme, preventing it from converting HIV RNA into DNA.
5. Synthesis of Ethyl 6-Azaindole-2-Carboxylate and 3-Substituted Azaindoles “4-Methyl-3-nitropyridine”, a compound similar to “2-Chloro-4-methyl-3-nitropyridine”, can be used as a starting material in the synthesis of ethyl 6-azaindole-2-carboxylate and also 3-substituted azaindoles . Azaindoles are a class of organic compounds containing a pyridine ring fused to an imidazole ring. They are known for their wide range of biological activities and are used in drug discovery.
安全和危害
2-Chloro-4-methyl-3-nitropyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .
未来方向
The future directions for 2-Chloro-4-methyl-3-nitropyridine involve its potential use in the synthesis of other compounds. For example, it could form an acceptor fragment of 2-adamantylamino-5-nitropyridine (AANP) . Additionally, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
属性
IUPAC Name |
2-chloro-4-methyl-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-4-2-3-8-6(7)5(4)9(10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHARVUVBTAAPLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30323072 | |
| Record name | 2-Chloro-4-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30323072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methyl-3-nitropyridine | |
CAS RN |
23056-39-5 | |
| Record name | 2-Chloro-4-methyl-3-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23056-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 402977 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023056395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 23056-39-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402977 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-4-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30323072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(2R,2aR,4aR,7aR,7bS)-3-formyl-4a-hydroxy-6,6,7b-trimethyl-1,2,2a,5,7,7a-hexahydrocyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate](/img/structure/B135263.png)



![Methyl 6-[[2-[9a-[2-[(2-methoxycarbonyl-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)amino]-2-oxoethyl]-7-oxo-5a,6-dihydrodibenzofuran-3-yl]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B135272.png)




![4-[[N-[(3-fluorophenyl)methyl]-4-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid](/img/structure/B135281.png)
